N-(2,3-dimethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,3-Dimethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with phenoxymethyl and propenyl groups at positions 5 and 4, respectively. The acetamide moiety is linked via a sulfanyl bridge to the triazole ring, and the N-(2,3-dimethylphenyl) group provides steric and electronic modulation . Its synthesis likely follows protocols similar to related triazole-acetamide derivatives, involving multi-step reactions such as cyclization, nucleophilic substitution, and amidation .
Properties
Molecular Formula |
C22H24N4O2S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H24N4O2S/c1-4-13-26-20(14-28-18-10-6-5-7-11-18)24-25-22(26)29-15-21(27)23-19-12-8-9-16(2)17(19)3/h4-12H,1,13-15H2,2-3H3,(H,23,27) |
InChI Key |
JRYBMZFYQKBXTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes under acidic or basic conditions.
Introduction of the Phenoxymethyl Group: This step involves the reaction of the triazole intermediate with phenol derivatives in the presence of a suitable base, such as potassium carbonate.
Attachment of the Sulfanylacetamide Moiety: The final step involves the reaction of the triazole intermediate with 2-chloroacetamide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (–S–) group in the molecule is susceptible to oxidation. Common reagents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
-
Reagents : H₂O₂, NaIO₄
-
Conditions : Controlled temperatures (e.g., reflux), solvents like dichloromethane (DCM) or water .
-
Products : Oxidation yields sulfoxide (–SO–) or sulfone (–SO₂–) derivatives, depending on the oxidant’s strength.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | H₂O₂ | Room temp. | Sulfoxide |
| NaIO₄ | Reflux | Sulfone |
Reduction Reactions
Reduction targets functional groups such as carbonyls or aromatic rings. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
-
Reagents : NaBH₄, LiAlH₄
-
Conditions : Anhydrous solvents (e.g., ethanol, THF).
-
Products : Reduction of the acetamide carbonyl (–CO–) to a methylene (–CH₂–) group or formation of alcohols from ketones.
Substitution Reactions
The compound’s aromatic rings and triazole moiety may undergo nucleophilic or electrophilic substitution.
-
Reagents : Halogens (e.g., Cl₂, Br₂), alkylating agents (e.g., methyl iodide).
-
Conditions : Catalysts like FeCl₃ or base (e.g., NaOH).
-
Products : Halogenation of aromatic rings or alkylation of reactive positions.
Hydrolysis
The acetamide group (–CO–NH–) is susceptible to hydrolytic cleavage under acidic or basic conditions.
-
Reagents : HCl (acidic) or NaOH (basic)
-
Conditions : Elevated temperatures, aqueous solvents.
-
Products : Formation of carboxylic acids (–COOH) or amines (–NH₂).
Functional Group Interactions
The triazole ring and prop-2-en-1-yl substituent may participate in:
-
Cycloaddition : Diels-Alder reactions with dienophiles.
-
Electrophilic addition : Reactions at the double bond in prop-2-en-1-yl.
Key Observations from Research
-
Synthetic Flexibility : The compound’s multi-step synthesis often involves optimizing reaction conditions (e.g., solvent choice, catalysts) to enhance yield and purity.
-
Biological Implications : Oxidized derivatives (e.g., sulfoxides) may exhibit altered bioactivity, influencing enzyme binding or receptor interactions .
-
Structural Variants : Analogues with modified substituents (e.g., methoxyphenyl) demonstrate similar reactivity patterns, enabling systematic SAR studies.
Scientific Research Applications
The compound N-(2,3-dimethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a member of the triazole family, which has garnered attention for its diverse applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by relevant case studies and data.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. The specific compound has shown promise against various fungal strains due to its ability to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes. In vitro studies indicate that compounds with triazole moieties exhibit significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus .
Anticancer Properties
Research has highlighted the potential of triazole-containing compounds in cancer therapy. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, studies have demonstrated that related triazole compounds can induce apoptosis in cancer cells via multiple pathways .
Case Study:
A synthesized derivative of triazole was evaluated against human colon cancer cell lines (HCT 116), demonstrating an IC50 value of 4.363 μM, which is comparable to established anticancer drugs like doxorubicin .
Antibacterial Effects
The compound has also been investigated for its antibacterial properties. Triazoles have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to the target compound showed significant inhibition of bacterial growth in laboratory settings .
Agricultural Applications
Triazole compounds are utilized as fungicides in agriculture due to their effectiveness against a range of plant pathogens. The specific compound may be explored as a potential agricultural fungicide, contributing to crop protection strategies by inhibiting fungal pathogens that threaten food security.
Structure-Activity Relationship
The modifications on the phenyl and triazole rings significantly influence the compound's potency and selectivity towards various targets. Research indicates that the introduction of different substituents can enhance solubility and bioavailability, which are critical factors in drug design .
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The phenyl and sulfanylacetamide groups may enhance the compound’s binding affinity and specificity to its target enzymes or receptors.
Comparison with Similar Compounds
Key Observations :
- Phenoxymethyl vs. Alkyl/Aryl Substituents: The phenoxymethyl group in the target compound offers moderate lipophilicity compared to the more hydrophobic 4-propylphenoxymethyl or polar 4-fluorophenyl .
Physicochemical and Spectral Properties
Infrared (IR) and crystallographic data for related compounds highlight trends:
- IR Spectra : Sulfanyl (C–S) stretching vibrations appear near 680–700 cm⁻¹, while carbonyl (C=O) stretches for acetamide groups are observed at ~1660–1680 cm⁻¹ .
- Crystallography: Structures of similar triazole-acetamides (e.g., ) validate planar triazole cores and non-covalent interactions (e.g., hydrogen bonds, π-stacking) influenced by substituents .
Bioactivity Comparisons
While direct bioactivity data for the target compound are absent in the evidence, inferences can be drawn from analogues:
- Antimicrobial Potential: Thiophene-substituted analogues (e.g., ) may exhibit enhanced activity due to sulfur’s electronegativity, whereas methoxy groups (e.g., ) could improve membrane penetration.
Biological Activity
N-(2,3-dimethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in pharmacology. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 374.43 g/mol. The compound features a triazole ring and a sulfanyl group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dimethylaniline with phenoxymethyl derivatives under controlled conditions to yield the desired triazole structure. Various synthetic routes may be employed to optimize yield and purity, including the use of solvents such as dichloromethane and bases like triethylamine .
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit notable antimicrobial activity . In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains and fungi. For instance:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibited at low concentrations |
| Escherichia coli | Moderate inhibition observed |
| Candida albicans | Effective against certain strains |
The Minimum Inhibitory Concentration (MIC) values for these activities often fall within the range of 0.125 - 2.0 mg/mL .
Cytotoxicity
In addition to antimicrobial properties, this compound has been evaluated for cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). Studies suggest that it exhibits cytotoxicity comparable to known chemotherapeutic agents, indicating its potential as an anticancer agent .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial growth and survival.
- Cell Membrane Disruption : It can disrupt the integrity of microbial cell membranes.
- DNA Interaction : Potential interactions with DNA or RNA synthesis pathways have been hypothesized.
Case Studies
- Antibacterial Activity Against Resistant Strains : A study demonstrated that this compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) at concentrations that were significantly lower than those required for traditional antibiotics .
- Antifungal Efficacy : Another investigation highlighted its effectiveness against drug-resistant strains of Candida, suggesting that it could serve as a lead compound in antifungal drug development .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving:
- Catalytic cyclization : Refluxing intermediates (e.g., substituted oxazolones and triazole-thioacetamides) with pyridine and zeolite (Y-H) at 150°C for 5 hours .
- Purification : Recrystallization from ethanol after acidification and filtration. Optimization strategies include adjusting catalyst loading (e.g., zeolite vs. acidic/basic catalysts), solvent selection (polar aprotic solvents for better solubility), and temperature control to minimize side reactions.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR spectroscopy : To confirm substituent positions (e.g., phenoxymethyl, prop-2-en-1-yl groups) via H and C chemical shifts.
- X-ray crystallography : For resolving bond lengths, dihedral angles, and hydrogen-bonding networks (e.g., planar amide groups forming dimers) .
- Mass spectrometry : To verify molecular weight and fragmentation patterns.
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Antiproliferative assays : Use MTT or SRB protocols on cancer cell lines to assess cytotoxicity .
- Anti-inflammatory/exudative activity : Carrageenan-induced edema models to evaluate inhibition of exudate formation .
- Enzyme inhibition assays : Target-specific enzymes (e.g., HIV-1 protease) to identify potential mechanisms .
Advanced Questions
Q. How do variations in catalyst systems impact synthetic efficiency and product purity?
- Zeolite (Y-H) : Enhances regioselectivity in triazole formation due to its acidic pores, reducing byproducts .
- Alternative catalysts : Metal-organic frameworks (MOFs) or ionic liquids may improve yields but require rigorous moisture control.
- Data contradiction : Discrepancies in yield/purity often arise from trace water in solvents or incomplete catalyst activation. Validate via TLC and HPLC monitoring.
Q. How can structural discrepancies between computational models and crystallographic data be resolved?
- Torsional angle adjustments : Compare DFT-calculated dihedral angles (e.g., amide vs. aromatic ring orientations) with X-ray data .
- Hydrogen-bonding networks : Use software like Mercury to analyze packing interactions that DFT may overlook .
- Dynamic effects : MD simulations can account for conformational flexibility absent in static crystallographic models.
Q. What strategies address conflicting biological activity data across assay conditions?
- Dose-response normalization : Standardize IC values using internal controls (e.g., doxorubicin for cytotoxicity) .
- Assay replication : Test in multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects.
- Solubility adjustments : Use DMSO/carboxymethyl cellulose vehicles to ensure consistent compound dissolution .
Q. How can structure-activity relationships (SAR) be elucidated for triazole-based analogs?
- Substituent scanning : Synthesize derivatives with modified phenoxymethyl or prop-2-en-1-yl groups to assess steric/electronic effects .
- Pharmacophore mapping : Overlay crystal structures with active analogs to identify critical hydrogen-bond acceptors (e.g., triazole sulfur) .
- QSAR modeling : Use logP, polar surface area, and Hammett constants to correlate physicochemical properties with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
